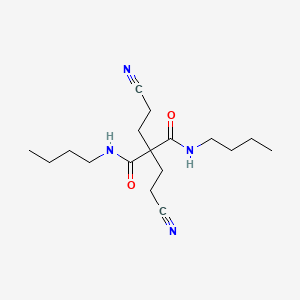
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide is a chemical compound characterized by its unique structure, which includes two cyanoethyl groups and two butyl groups attached to a propanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of dibutylamine with a suitable cyanoethylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of N1,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The cyanoethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in nucleophilic addition reactions, while the butyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibutyl-2,2-bis(2-cyanoethyl)acetamide
- N,N-Dibutyl-2,2-bis(2-cyanoethyl)butanediamide
- N,N-Dibutyl-2,2-bis(2-cyanoethyl)hexanediamide
Uniqueness
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
59709-16-9 |
|---|---|
Fórmula molecular |
C17H28N4O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N,N'-dibutyl-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C17H28N4O2/c1-3-5-13-20-15(22)17(9-7-11-18,10-8-12-19)16(23)21-14-6-4-2/h3-10,13-14H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
ZERIGDZIRPBSMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C(CCC#N)(CCC#N)C(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















